2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
Description
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is a hydrochloride salt of an α-substituted acetic acid derivative. Its structure features a methylamino group and a para-methylphenyl (p-tolyl) group attached to the α-carbon of the acetic acid backbone. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, such as phenylephrine hydrochloride (a decongestant) and methylphenidate derivatives .
Properties
IUPAC Name |
2-(methylamino)-2-(4-methylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11-2)10(12)13;/h3-6,9,11H,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCYZLFUOOBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride typically involves the reaction of p-tolylacetic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylamino and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Aromatic Substituent Effects
- Phenyl vs. p-Tolyl: Replacing phenyl (C₆H₅) with p-tolyl (C₆H₄CH₃) increases hydrophobicity and molecular weight (~12 Da difference) .
- Halogenated Derivatives: Chlorophenyl () and dichlorophenyl () substituents introduce electron-withdrawing groups, which could alter acidity (lower pKa) and reactivity. For example, methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride (C₁₀H₁₂Cl₃NO₂) has a higher molecular weight (267.57) due to additional chlorine atoms .
Functional Group Variations
- Ester vs. Acid : Methyl esters (e.g., ) are typically less polar than free acids, affecting solubility and bioavailability. Hydrolysis of esters to carboxylic acids is a common prodrug strategy .
- Thiophene vs. Benzene : Bromothiophenyl derivatives () introduce a heteroaromatic ring, which may influence electronic properties and binding interactions in biological systems .
Simpler Analogs
Compounds like 2-(methylamino)acetic acid hydrochloride () lack aromatic groups, resulting in lower molecular weight (133.56) and higher water solubility. These are often used as building blocks for peptide synthesis .
Biological Activity
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride, commonly referred to as Methylamino-Tyrosine , is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H14ClN
- Molecular Weight : 187.68 g/mol
- CAS Number : 66380-03-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological systems, including:
- Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly in the context of mood regulation and cognitive functions.
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to act through:
- Receptor Binding : The compound may bind to certain receptors in the brain, modulating their activity.
- Enzymatic Inhibition : It could inhibit specific enzymes involved in neurotransmitter synthesis or degradation.
Case Studies
-
Neuropharmacological Effects :
- A study investigated the effects of Methylamino-Tyrosine on neurotransmitter levels in rodent models. Results indicated a significant increase in serotonin and norepinephrine levels, suggesting potential antidepressant-like effects .
-
Enzyme Activity :
- In vitro studies demonstrated that Methylamino-Tyrosine inhibits the activity of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition could lead to increased availability of dopamine and norepinephrine .
Comparative Analysis
| Compound | Mechanism of Action | Biological Effect |
|---|---|---|
| This compound | Receptor binding, Enzyme inhibition | Increased neurotransmitter levels |
| Other Amino Acids | Various (e.g., neurotransmitter synthesis) | Varies by specific amino acid |
Toxicity and Safety
Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish comprehensive safety data across different biological systems .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride, and how can reaction yields be optimized?
A two-step approach is typically employed:
- Step 1 : Condensation of p-tolylacetic acid derivatives with methylamine. For example, using a weak base like K₂CO₃ in acetonitrile under reflux (24–48 hours) to facilitate nucleophilic substitution .
- Step 2 : Hydrochloride salt formation via treatment with HCl in a non-aqueous solvent (e.g., diethyl ether), followed by recrystallization for purity .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.5:1 base-to-substrate ratio) to minimize byproducts . Yield improvements (≥75%) are achievable using inert atmospheres and controlled drying (vacuum desiccation) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify the methylamino group (δ ~2.3 ppm for CH₃NH) and p-tolyl aromatic protons (δ ~7.1–7.3 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with a 0.1% formic acid/acetonitrile gradient .
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly if chirality is a concern .
Q. What safety precautions are essential when handling this hydrochloride salt?
- GHS Compliance : Classify as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for nucleophilic substitutions or salt formation .
- Solvent Effects : Simulate solvation free energies (e.g., COSMO-RS) to predict solubility trends in polar aprotic solvents like DMF or acetonitrile .
- Data Integration : Combine computational results with robotic high-throughput screening to validate optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Assay Standardization : Control variables such as solvent (DMSO vs. saline), pH (7.4 for physiological conditions), and cell line viability protocols .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., free p-tolylacetic acid) that may skew activity measurements .
- Dose-Response Redundancy : Perform triplicate experiments with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm dose dependencies .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological studies?
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Synthesis : Use enantiopure methylamine derivatives (e.g., (R)- or (S)-configured) and monitor optical rotation ([α]D²⁵) to confirm configuration .
- Pharmacological Impact : Compare binding affinities of enantiomers to target receptors (e.g., GPCRs) via surface plasmon resonance (SPR) to validate stereospecific effects .
Q. What advanced purification techniques address persistent impurities in the final product?
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/methanol) for polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice specificity .
- Ion-Exchange Resins : Remove residual chloride ions using Amberlite IRA-400, followed by lyophilization .
Methodological Challenges and Solutions
Q. How to mitigate hydrolysis of the hydrochloride salt in aqueous biological buffers?
- Stabilizers : Add 0.5–1.0% w/v cyclodextrins to encapsulate the compound and reduce water accessibility .
- Lyophilized Formulations : Prepare stock solutions in anhydrous DMSO and store at –80°C for long-term stability .
Q. What isotopic labeling approaches facilitate metabolic pathway tracing?
- ¹³C/¹⁵N Labeling : Synthesize the compound with ¹³C-methylamine or ¹⁵N-amino groups to track incorporation via mass spectrometry .
- Applications : Use labeled analogs in autoradiography or PET imaging to study biodistribution in model organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
